molecular formula C16H13ClN4OS B5554599 4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5554599
M. Wt: 344.8 g/mol
InChI Key: JRCOSKUIVFZTCB-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CBT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and its potential to interact with various biological targets.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2010) focused on the synthesis of various 1,2,4-triazole derivatives, including the target compound, which was then tested for antimicrobial activities. The synthesis involved reactions with primary amines and Schiff base formation using 4-methoxybenzaldehyde. Notably, some of the synthesized compounds exhibited good to moderate activities against test microorganisms, highlighting the potential of these derivatives in antimicrobial applications Bektaş et al., 2010.

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties. Bentiss et al. (2009) examined the inhibition performance of a similar triazole derivative on mild steel in a hydrochloric acid medium. The study found that even at very low concentrations, the organic compound demonstrated a high inhibition efficiency, reaching up to 98%. This suggests that triazole derivatives, including the target compound, could be effective in protecting metals against corrosion in acidic environments Bentiss et al., 2009.

Anticancer Evaluation

In the realm of anticancer research, Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated their anticancer activities against a panel of 60 cell lines derived from various cancer types. The study aimed to explore the anticancer potential of these compounds, suggesting a promising avenue for the development of new anticancer agents based on the 1,2,4-triazole scaffold Bekircan et al., 2008.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-22-14-8-4-12(5-9-14)15-19-20-16(23)21(15)18-10-11-2-6-13(17)7-3-11/h2-10H,1H3,(H,20,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCOSKUIVFZTCB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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